N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that features a naphthothiazole moiety linked to a cyclopropanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 2-isothiocyanatonaphthalenes with amines under visible-light photoredox catalysis. This method is efficient and eco-friendly, utilizing molecular oxygen as an oxidant . Another approach involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air, which is noted for its simplicity and high atom economy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for scalable production. The use of environmentally friendly reagents and conditions is particularly advantageous for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole ring and the cyclopropane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole and cyclopropane compounds.
Scientific Research Applications
N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The cyclopropane moiety adds rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)cyclopropanecarboxamide: A structurally similar compound with a thiazole ring instead of a naphthothiazole moiety.
2,4-Disubstituted thiazoles: These compounds exhibit a range of biological activities and are structurally related to N-(naphtho[2,1-d]thiazol-2-yl)cyclopropanecarboxamide.
Uniqueness
This compound is unique due to its naphthothiazole structure, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for specific interactions in biological systems and its utility in the synthesis of novel materials.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-ylcyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14(10-5-6-10)17-15-16-12-8-7-9-3-1-2-4-11(9)13(12)19-15/h1-4,7-8,10H,5-6H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDGYNHETZULC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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